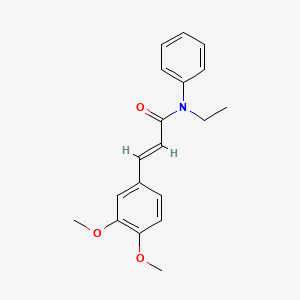
3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA belongs to the category of acrylamides and is a derivative of phenylacrylamide. In
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide is not fully understood, but it is believed to involve the interaction between 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide and the target molecule. 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide has been shown to bind to certain proteins and enzymes, which can lead to changes in their activity and function.
Biochemical and physiological effects:
3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide has also been shown to have potential applications in cancer therapy, as it can induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, the synthesis of 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide is a complex and time-consuming process, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide. One area of interest is in the development of new organic semiconductors for use in electronic devices. Another area of research is in the development of new cancer therapies that utilize the apoptotic properties of 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide. Additionally, there is potential for the use of 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide in the development of new drugs for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide is a chemical compound with a wide range of potential applications in scientific research. Its unique properties make it a promising candidate for use in organic electronics, cancer therapy, and neurodegenerative disease research. As research on 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide continues to progress, it is likely that new applications and uses for this compound will be discovered.
合成法
The synthesis of 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide involves a multistep process that requires specialized equipment and expertise. The most common method involves the reaction between N-ethyl-N-phenylacetamide and 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of organic electronics. 3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylacrylamide has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic semiconductors.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-ethyl-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-20(16-8-6-5-7-9-16)19(21)13-11-15-10-12-17(22-2)18(14-15)23-3/h5-14H,4H2,1-3H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQOZOLMVUNYTM-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

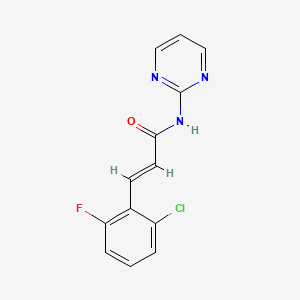

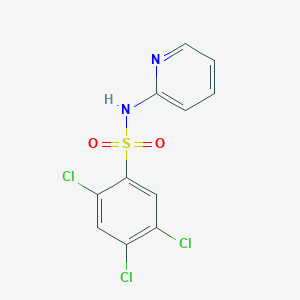
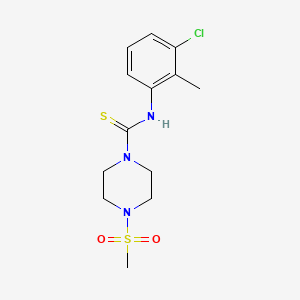

![methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5846541.png)
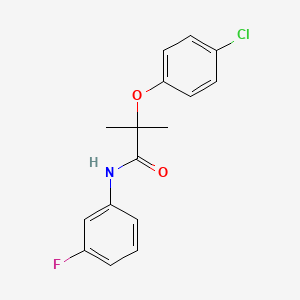
![3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5846571.png)
![2-[benzyl(2,3-dichlorobenzyl)amino]ethanol](/img/structure/B5846576.png)
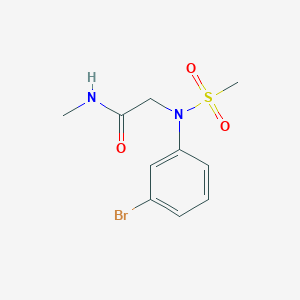
![2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5846593.png)
![9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5846614.png)

![2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5846620.png)